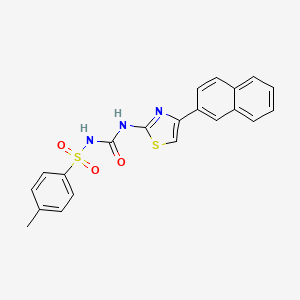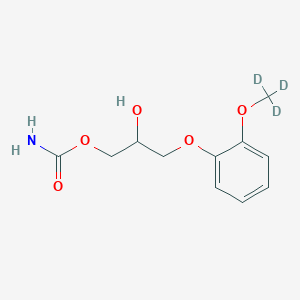
Methocarbamol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methocarbamol-d3 is a deuterium-labeled version of Methocarbamol, a central muscle relaxant. Methocarbamol is known for its ability to block muscular Nav1.4 channels, which are voltage-gated sodium channels. This compound is primarily used in research to study muscle spasms and pain syndromes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol involves the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of CO2 and a temperature between 110 and 160 degrees Celsius. This process yields 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone, which is then reacted with gaseous, liquid, or aqueous ammonia to produce Methocarbamol .
Industrial Production Methods
Industrial production of Methocarbamol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure the efficient conversion of reactants to the desired product. The final product is then purified and formulated into various dosage forms for research and therapeutic use .
化学反应分析
Types of Reactions
Methocarbamol-d3 undergoes several types of chemical reactions, including:
Oxidation: Methocarbamol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Methocarbamol into its reduced forms.
Substitution: Methocarbamol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学研究应用
Methocarbamol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Employed in studies of muscle physiology and the effects of muscle relaxants.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and pain syndromes.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes
作用机制
Methocarbamol-d3 exerts its effects primarily through its action on the central nervous system. It acts as a central muscle relaxant by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. This action is thought to prolong the refractory period of muscle fibers, leading to muscle relaxation .
相似化合物的比较
Methocarbamol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Methocarbamol: The non-deuterated version, used for similar applications but without the benefits of deuterium labeling.
Guaifenesin: A related compound with muscle relaxant properties but different pharmacokinetic profiles.
Mephenesin: Another muscle relaxant with a shorter duration of action compared to Methocarbamol
This compound stands out due to its enhanced stability and potential for more accurate tracing in scientific studies.
属性
CAS 编号 |
1346600-86-9 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
244.26 g/mol |
IUPAC 名称 |
[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3 |
InChI 键 |
GNXFOGHNGIVQEH-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
规范 SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


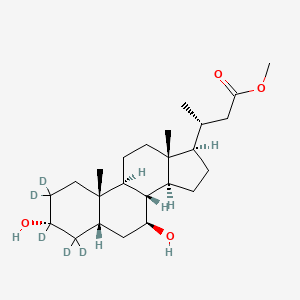
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
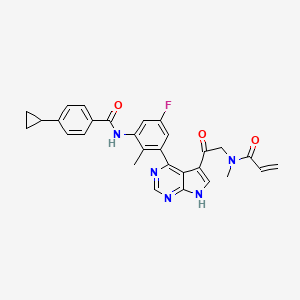


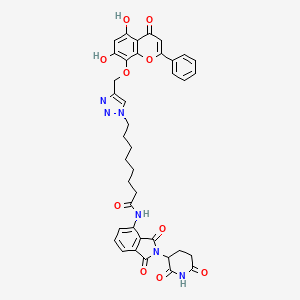
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
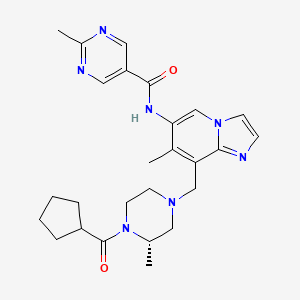
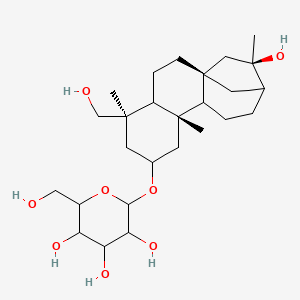
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
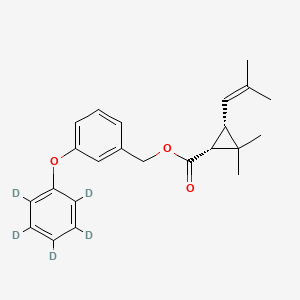
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
